tert-Butyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a cyclopropylamino group, and a hydroxypropyl group attached to a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The cyclopropylamino group can be reduced to form a primary amine.
Substitution: The tert-butyl ester group can be substituted with other ester groups under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used to facilitate ester substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine derivative.
Substitution: Formation of various ester derivatives depending on the substituent used.
Scientific Research Applications
tert-Butyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate: Similar structure but lacks the hydroxypropyl group.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethylphenyl group instead of the cyclopropylamino group.
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate: Contains an aminohydroxyethyl group instead of the hydroxypropyl group.
Uniqueness
tert-Butyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H30N2O3 |
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Molecular Weight |
298.42 g/mol |
IUPAC Name |
tert-butyl 2-[1-(cyclopropylamino)-3-hydroxypropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-10-5-4-6-14(18)13(9-11-19)17-12-7-8-12/h12-14,17,19H,4-11H2,1-3H3 |
InChI Key |
HTJWTDQXKSHSTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(CCO)NC2CC2 |
Origin of Product |
United States |
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